Saquayamycin F -

Saquayamycin F

Catalog Number: EVT-1584789
CAS Number:
Molecular Formula: C43H50O16
Molecular Weight: 822.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saquayamycin F is a natural product found in Actinomyces with data available.
Overview

Saquayamycin F is a member of the saquayamycin family, which consists of angucycline-type antibiotics produced by various species of Streptomyces. These compounds are notable for their complex molecular structures and significant biological activities, particularly in antimicrobial applications. Saquayamycin F, like its relatives, exhibits potential therapeutic properties due to its unique chemical composition and mechanism of action.

Source

Saquayamycin F is primarily derived from Streptomyces species, particularly those isolated from unique environments such as Saharan soil and deep-sea ecosystems. The biosynthesis of saquayamycin compounds involves specific gene clusters responsible for the production of polyketides and glycosylation processes, which contribute to the structural diversity and biological activity of these compounds .

Classification

Saquayamycin F belongs to the class of angucyclines, a subgroup of polyketide antibiotics characterized by their multi-ring structures. Angucyclines are known for their broad-spectrum antibacterial properties and are often utilized in research for their potential as therapeutic agents against resistant bacterial strains .

Synthesis Analysis

Methods

The synthesis of saquayamycin F can be achieved through both natural extraction from microbial sources and synthetic methodologies. Natural extraction involves fermenting Streptomyces species under controlled conditions to maximize yield. Synthetic approaches may include total synthesis or semi-synthesis techniques that utilize starting materials derived from simpler organic compounds.

Technical Details

The biosynthetic pathway includes the action of polyketide synthases and various tailoring enzymes that modify the core structure through glycosylation and oxidation processes. Advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to isolate and characterize saquayamycin F from fermentation broths .

Molecular Structure Analysis

Structure

Saquayamycin F features a complex tetracyclic structure typical of angucyclines, with multiple functional groups that contribute to its chemical reactivity and biological activity. The precise molecular formula and structural details can be elucidated through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Data

The molecular weight of saquayamycin F is approximately 675.2448 g/mol, as determined by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The chemical shifts observed in NMR spectra provide insight into the arrangement of atoms within the molecule, confirming its identity .

Chemical Reactions Analysis

Reactions

Saquayamycin F undergoes various chemical reactions typical of angucyclines, including redox reactions and glycosylation. These reactions can alter its biological activity, enhancing its effectiveness against specific microbial targets.

Technical Details

The reactivity of saquayamycin F is influenced by its functional groups, which can participate in nucleophilic attacks or electrophilic additions. Understanding these reactions is crucial for modifying the compound to improve its pharmacological properties or reduce toxicity .

Mechanism of Action

Process

The mechanism of action for saquayamycin F involves interference with bacterial DNA synthesis or function. It likely binds to specific targets within bacterial cells, disrupting essential processes such as replication or transcription.

Data

Molecular docking studies have indicated that saquayamycin F exhibits strong binding affinity to key bacterial enzymes, effectively inhibiting their activity. This interaction is critical for its antimicrobial efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Saquayamycin F is typically characterized by its solubility in organic solvents and limited solubility in water. Its melting point and stability under various conditions are important factors for formulation in pharmaceutical applications.

Chemical Properties

The compound's reactivity is governed by its functional groups, which can participate in various chemical transformations. Its stability under physiological conditions is also a key consideration when assessing its potential as a therapeutic agent .

Applications

Saquayamycin F has significant potential in scientific research, particularly in the fields of microbiology and pharmacology. Its antimicrobial properties make it a candidate for developing new antibiotics to combat resistant bacterial strains. Additionally, studies exploring its mechanisms may lead to insights into novel therapeutic strategies against infectious diseases .

Biosynthetic Pathways and Genetic Engineering of Saquayamycin F

Angucycline Backbone Assembly via Type II Polyketide Synthases

The tetracyclic benz[a]anthracene core of Saquayamycin F originates from a decaketide intermediate synthesized by a type II polyketide synthase (PKS) system. This enzymatic assembly line employs iterative Claisen condensations of acetyl-CoA and malonyl-CoA extender units to generate a poly-β-ketone chain. In Streptomyces spp., the minimal PKS components—ketosynthase α (KSα, e.g., SqnH), chain-length factor (CLF, e.g., SqnI), and acyl carrier protein (ACP, e.g., SqnJ)—collaborate to control chain elongation and cyclization specificity [1] [4]. Isotope labeling studies using [1,2-¹³C₂] acetate confirmed the incorporation of nine intact acetate units into Saquayamycin F’s backbone, consistent with a decaketide origin [3].

Post-PKS tailoring enzymes drive cyclization and aromatization. Two distinct cyclization routes exist:

  • Route I (Direct Folding): The nascent polyketide folds angularly, facilitated by cyclases like SqnF, yielding the benz[a]anthracene scaffold without rearrangement (predominant in saquayamycins) [1] [3].
  • Route II (Anthracyclinone Rearrangement): Rare in saquayamycins, this path forms a linear anthracyclinone intermediate reshaped via Baeyer-Villiger monooxygenases (e.g., SqnF homologs) [3].

Table 1: Core Enzymes in Saquayamycin F’s Angucycline Backbone Assembly

GeneProteinFunctionCatalytic Role
sqnHKetosynthase α (KSα)Chain elongationDecarboxylative condensation
sqnIChain-length factor (CLF)Polyketide chain length determinationStabilizes KSα-ACP interaction
sqnJAcyl carrier protein (ACP)Malonyl-CoA loadingThioester-bound polyketide carrier
sqnFCyclaseScaffold cyclizationDirects angular folding (Route I)
sqnK/LOxygenasesAromatization & oxidative tailoringIntroduces keto/hydroxy groups

Glycosylation Mechanisms and Sugar Moiety Diversity in Saquayamycin Derivatives

Glycosylation critically modulates Saquayamycin F’s bioactivity, involving regiospecific attachment of deoxy sugars to C-3 (O-glycosylation) and C-9 (C-glycosylation) of the angucycline core. The sqn gene cluster encodes three glycosyltransferases (GTs)—SqnG1, SqnG2, and SqnG3—and eight sugar-biosynthesis enzymes (SqnS1–SqnS8) [3]. Functional analyses reveal:

  • SqnG2: A dual-function GT catalyzing both O-glycosylation (attaching L-rhodinose to C-3-OH) and C-glycosylation (attaching D-olivose to C-9). Its inactivation abolishes Saquayamycin F production [3].
  • SqnG1: An O-GT enhancing glycosylation efficiency. ΔsqnG1 mutants show 50-fold reduced titers, indicating supportive but non-essential activity [3].
  • Sugar Biosynthesis: SqnS1–SqnS8 generate NDP-activated sugars (D-olivose, L-rhodinose), including a rare 3,6-dideoxy-L-idosamine [3].

Table 2: Sugar Moieties in Key Saquayamycin Derivatives

CompoundC-3 Sugar (O-Linkage)C-9 Sugar (C-Linkage)Additional Modifications
Saquayamycin FL-rhodinoseD-olivoseNone
Saquayamycin ZL-amicetoseD-olivose4′-OH methylation
Saquayamycin B1L-rhodinoseD-olivose4′-ketoreduction
Galtamycin B2-deoxy-L-fucoseD-cymaroseC-12a O-methylation

The GT complex exhibits substrate flexibility, enabling combinatorial biosynthesis to generate derivatives with altered sugar profiles [3] [8].

Role of Streptomyces spp. in Secondary Metabolite Production and Strain Optimization

Streptomyces spp. serve as primary producers of angucyclines due to their genetically encoded biosynthetic versatility. Streptomyces sp. KY40-1 natively produces Saquayamycin F, but titers remain low (<10 mg/L) under standard fermentation [3]. Strain optimization strategies include:

  • Heterologous Expression: Cloning the 35-kb sqn cluster into S. albus J1074 (a host with minimal native metabolism) improves yields 3-fold by eliminating metabolic competition [4] [10].
  • Regulatory Gene Overexpression: Introducing positive regulators (e.g., lndI homologs) enhances PKS and GT transcription [1].
  • Fermentation Engineering: Optimizing carbon source (e.g., glycerol), dissolved O₂, and metal ions (Mg²⁺) increases precursor flux [4].

Table 3: Yield Optimization of Saquayamycins in Engineered Strains

Host StrainGenetic ModificationSaquayamycin F Yield (mg/L)Key Improvement Factor
Wild-type KY40-1None8.0Baseline
S. albus J1074::sqnFull cluster expression24.5Reduced native metabolism
ΔsqnG1 complementationpGusG1 plasmid (SqnG1 GT)15.2Enhanced glycosylation efficiency
S. cyanogenus::lndIRegulatory gene insertion18.7Increased PKS/GT transcription

Comparative Analysis of Saquayamycin F Biosynthesis with Related Angucyclines

Saquayamycin F shares early biosynthetic steps with angucyclines like urdamycins and landomycins but diverges in tailoring and glycosylation:

  • Backbone Cyclization:
  • Saquayamycins and landomycins predominantly use Route I (direct folding) [1] [3].
  • BE-7585A employs Route II (anthracyclinone rearrangement) via BexE-like BVMOs [3].

  • Glycosylation Patterns:

  • Landomycins: Utilize LanGT1–4 to attach extended oligosaccharides (e.g., hexasaccharide in landomycin A) [1].
  • Urdamycins: Feature UrdGT2-mediated C-glycosylation at C-9 but lack branched sugars [3].
  • Saquayamycins: SqnG2-driven dual O/C-glycosylation with compact disaccharide chains (e.g., L-rhodinose-D-olivose) [3] [8].

  • Genetic Modularity:The sqn cluster’s GT enzymes exhibit broader substrate promiscuity than landomycin or urdamycin GTs. Swapping lanGT4 into saquayamycin producers introduces non-native sugars, highlighting engineering potential [1] [8].

Properties

Product Name

Saquayamycin F

IUPAC Name

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C43H50O16

Molecular Weight

822.8 g/mol

InChI

InChI=1S/C43H50O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-8,11,14-15,19-22,28-30,32-34,40,46,48,51-52H,9-10,12-13,16-18H2,1-5H3

InChI Key

IPDYHZBTJPZFHQ-UHFFFAOYSA-N

Synonyms

saquayamycin F

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C

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